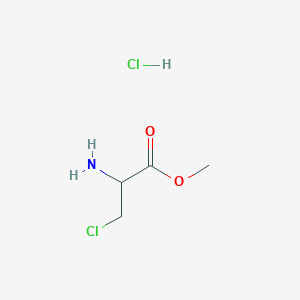

Methyl 2-amino-3-chloropropanoate hydrochloride

Übersicht

Beschreibung

Thielavin B ist ein Pilzmetabolit, der zur Klasse der Verbindungen gehört, die als Depside bekannt sind. Es ist eng mit Thielavin A verwandt und soll ein leicht unterschiedliches biochemisches Profil aufweisen. Thielavin B ist ein potenter Inhibitor der Phospholipase C und hat verschiedene biologische Aktivitäten gezeigt, darunter Antifouling-Eigenschaften .

Herstellungsmethoden

Thielavin B wird typischerweise aus Pilzquellen gewonnen. Die Herstellung beinhaltet die Fermentation spezifischer Pilzstämme wie Thielavia sp. oder Chaetomium carinthiacum . Dem Fermentationsprozess folgen Extraktions- und Reinigungsschritte, um Thielavin B zu isolieren. Die Verbindung kann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) weiter gereinigt werden, um hohe Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Thielavin B is typically derived from fungal sources. The preparation involves the fermentation of specific fungal strains, such as Thielavia sp. or Chaetomium carinthiacum . The fermentation process is followed by extraction and purification steps to isolate thielavin B. The compound can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Analyse Chemischer Reaktionen

Thielavin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Veresterung. Es enthält O-substituierte Salicylsäure, die es ihm ermöglicht, an diesen Reaktionen teilzunehmen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel und Veresterungskatalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Thielavin B, die für weitere biologische Studien verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Synthesis of Antibiotics

Methyl 2-amino-3-chloropropanoate hydrochloride is primarily utilized in the synthesis of D-cycloserine, an antibiotic effective against drug-resistant tuberculosis. The compound acts as a precursor that undergoes further chemical transformations to yield D-cycloserine, which has a unique mechanism of action by inhibiting bacterial cell wall synthesis .

Regulatory Role in Central Nervous System

Research indicates that D-cycloserine, derived from this compound, functions as a modulator of the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function, suggesting potential applications in treating psychiatric disorders such as anxiety and schizophrenia . The compound's ability to enhance cognitive functions presents a promising area for further research.

Environmental Considerations in Synthesis

Recent studies emphasize the environmentally friendly synthesis methods for this compound. These methods involve less hazardous reagents and generate fewer by-products, aligning with green chemistry principles. For instance, the use of thionyl chloride and dichloroethane in controlled conditions has shown to produce high yields while minimizing environmental impact .

Case Study 1: Synthesis Methodology

A notable synthetic route involves dissolving D-serine in methanol followed by methyl esterification using thionyl chloride. This method has been reported to yield high purity products with minimal side reactions, making it efficient for large-scale production .

Case Study 2: Therapeutic Applications

Clinical studies have explored the use of D-cycloserine in treating social anxiety disorder and post-traumatic stress disorder (PTSD). These studies suggest that the compound may enhance the efficacy of exposure therapy by facilitating fear extinction processes .

Data Tables

| Condition | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Tuberculosis | Cell wall synthesis inhibition | Effective against drug-resistant strains |

| Anxiety Disorders | NMDA receptor modulation | Enhances exposure therapy outcomes |

Wirkmechanismus

The mechanism of action of thielavin B involves its inhibition of phospholipase C. This enzyme plays a crucial role in the hydrolysis of phospholipids, leading to the production of secondary messengers involved in cellular signaling . By inhibiting phospholipase C, thielavin B can modulate various cellular processes, including inflammation and cell proliferation . The molecular targets and pathways involved in this mechanism are still under investigation, but thielavin B’s ability to inhibit phospholipase C is a key aspect of its biological activity .

Vergleich Mit ähnlichen Verbindungen

Thielavin B ist eng mit Thielavin A verwandt, wobei beide Verbindungen Pilzdepside sind. Der Haupt Unterschied zwischen den beiden ist ihre biochemischen Profile und spezifischen biologischen Aktivitäten . Thielavin A wurde als Prostaglandin-Synthase-Inhibitor untersucht, während Thielavin B für seine Phospholipase-C-Hemmwirkung bekannt ist . Andere ähnliche Verbindungen sind Thielavine W–Z, die aus marinen Pilzstämmen isoliert wurden und Antifouling-Eigenschaften aufweisen .

Biologische Aktivität

Methyl 2-amino-3-chloropropanoate hydrochloride, often referred to as (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₄H₉ClN₁O₂

- Molecular Weight : 174.03 g/mol

- CAS Number : 33646-31-0

- IUPAC Name : this compound

This compound is characterized by the presence of an amino group, a chlorinated carbon, and a methyl ester, making it a versatile building block in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits significant antimicrobial activity. Notably, it has shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism appears to involve interaction with d-serine, which is crucial for the bacteria's cell wall synthesis.

| Bacterial Strain | Activity Observed | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | Inhibition of growth | Interaction with d-serine in cell wall synthesis |

| Various Gram-positive bacteria | Antimicrobial effects | Potential disruption of cell membrane integrity |

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, potentially linked to its structural similarity to neurotransmitters. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.

- Receptor Binding : It may bind to specific receptors involved in neurotransmission and cellular signaling pathways.

- Cellular Uptake : The structural features facilitate its uptake into cells, where it can exert its biological effects.

Case Studies

-

Tuberculosis Treatment Exploration :

A study explored the efficacy of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride against Mycobacterium tuberculosis. Results indicated a promising inhibitory effect, suggesting further investigation into its potential as an anti-tubercular agent is warranted. -

Neuroprotection in Animal Models :

In vivo studies on animal models demonstrated that administration of the compound resulted in reduced neuronal loss following induced oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique structure of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride differentiates it from similar compounds. Below is a comparative table showcasing related compounds and their properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Alanine | Simple amino acid | Non-chiral; essential for protein synthesis |

| (S)-Methyl 2-amino-3-fluoropropanoate | Contains fluorine instead of chlorine | Potentially different biological activity |

| (S)-Methyl 2-amino-3-bromopropanoate | Contains bromine instead of chlorine | May exhibit different reactivity patterns |

Eigenschaften

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the research paper?

A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.